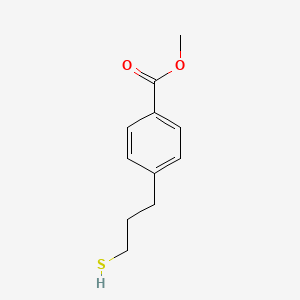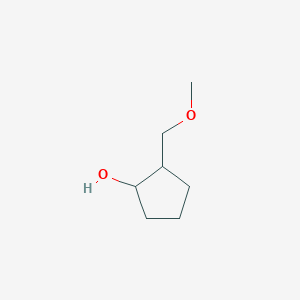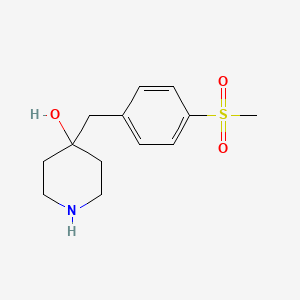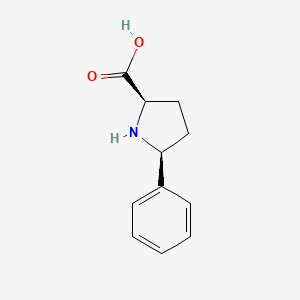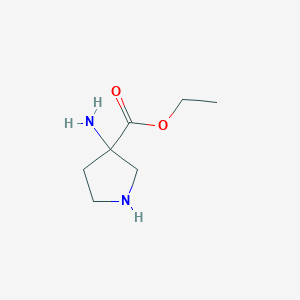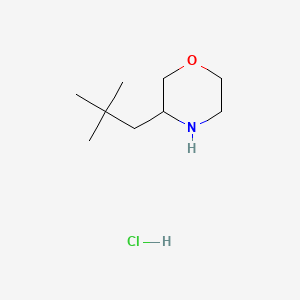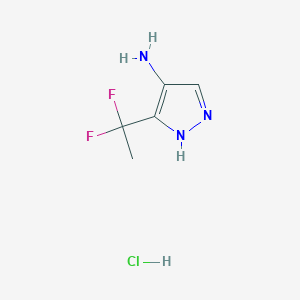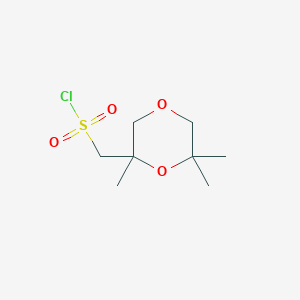
(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C8H15ClO4S It is a derivative of 1,4-dioxane, featuring a methanesulfonyl chloride group attached to the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves the reaction of 2,6,6-trimethyl-1,4-dioxane with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Catalysts: Bases like pyridine or triethylamine are often used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.
Scientific Research Applications
(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the modification of biomolecules for studying biological pathways and mechanisms.
Material Science: It is employed in the preparation of functional materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves its reactivity as a sulfonylating agent. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various substrates. This reactivity is utilized in modifying molecules and creating new chemical entities.
Comparison with Similar Compounds
Similar Compounds
(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride: Similar in structure but with different methyl group positioning.
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)propylmagnesium chloride: Another derivative with a different functional group.
Uniqueness
(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various fields of research and industry.
Properties
Molecular Formula |
C8H15ClO4S |
|---|---|
Molecular Weight |
242.72 g/mol |
IUPAC Name |
(2,6,6-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H15ClO4S/c1-7(2)4-12-5-8(3,13-7)6-14(9,10)11/h4-6H2,1-3H3 |
InChI Key |
GMDXSYBLEHLEDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC(O1)(C)CS(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


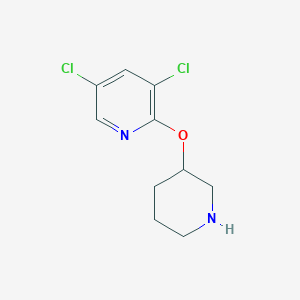
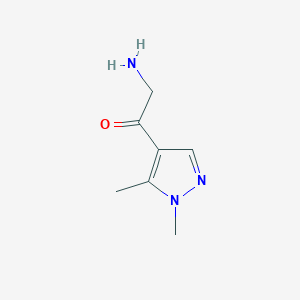
![Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate](/img/structure/B13520034.png)
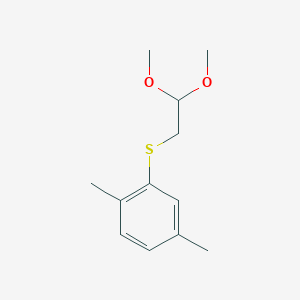
![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B13520043.png)
![2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B13520051.png)
